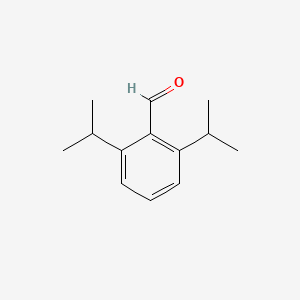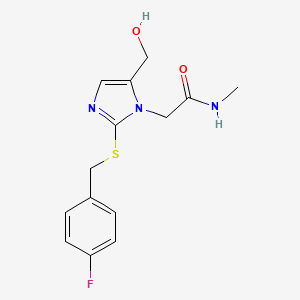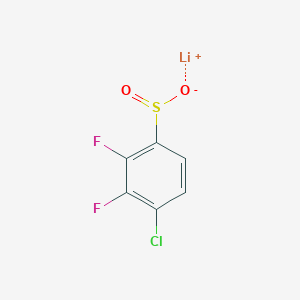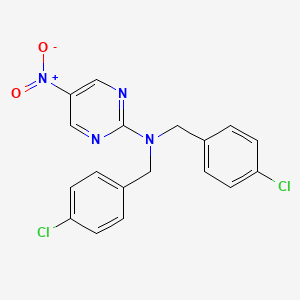
2,6-Diisopropylbenzaldehyde
Overview
Description
2,6-Diisopropylbenzaldehyde (CAS# 179554-06-4) is a research chemical . It is used in the palladium-catalyzed reductive carbonylation of (hetero) aryl halides and triflates using cobalt carbonyl as CO source . The molecular weight is 190.28 and the molecular formula is C13H18O .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES:CC(C)C1=C(C(=CC=C1)C(C)C)C=O . The InChI representation is InChI=1S/C13H18O/c1-9(2)11-6-5-7-12(10(3)4)13(11)8-14/h5-10H,1-4H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 190.28 . The compound is a solid at room temperature . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Generation and Conversion in Organometallic Chemistry
2,6-Diisopropylbenzaldehyde's derivatives have been explored in organometallic chemistry. One study demonstrated the generation and conversion of transient organosilicon compounds using 2,4,6-triisopropylbenzaldehyde, a closely related compound. This research highlighted the complex reactions and pathways involved in the formation of these organometallic compounds (Luderer, Reinke, & Oehme, 1996).
Antioxidant Potential
Investigations into the antioxidant properties of 2,6-diisopropylphenol (a compound structurally similar to this compound) have revealed its ability to act as an antioxidant by interacting with free radicals. This suggests potential applications in areas where antioxidant properties are beneficial (Murphy et al., 1992).
Safety and Hazards
The safety data sheet for 2,6-Diisopropylbenzaldehyde indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may cause respiratory irritation and may damage fertility or the unborn child. It is also toxic to aquatic life with long-lasting effects .
Relevant Papers The search results included a few papers related to this compound. One paper discusses the synthesis and photoinitiating properties of N-Substituted 2,6-Diisopropylanilines . Another paper discusses the use of this compound in the synthesis of general bis(fluorophenyl azide) photo-crosslinkers .
Properties
IUPAC Name |
2,6-di(propan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9(2)11-6-5-7-12(10(3)4)13(11)8-14/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFISEJDSZLVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2362529.png)
![2-(2-Methoxy-4-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2362532.png)
![2-chloro-6-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2362533.png)
![methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate](/img/structure/B2362535.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2362536.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2362538.png)
![ethyl 4-(5-{(E)-[5-cyano-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B2362540.png)
![2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2362541.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2362542.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2362545.png)
![3-{[2-(4-Methoxyphenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}benzonitrile](/img/structure/B2362546.png)


